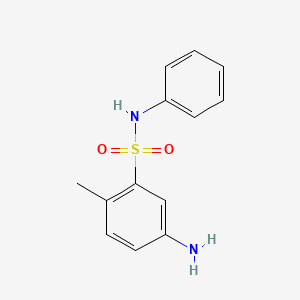
2',5,6',7-Tetraacetoxyflavanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,5,6’,7-Tetraacetoxyflavanone is an extract isolated from Scutellaria baicalensis . It shows significant antibacterial activity against gram-positive bacteria . This compound can be used to study the treatment of inflammatory diseases .
Molecular Structure Analysis
The molecular structure of 2’,5,6’,7-Tetraacetoxyflavanone is represented by the formula C23H20O10 . The SMILES representation isO=C1CC@@H=O)C=CC=C2OC(C)=O)OC3=CC(OC(C)=O)=CC(OC(C)=O)=C13 . Physical And Chemical Properties Analysis
The physical and chemical properties of 2’,5,6’,7-Tetraacetoxyflavanone include a molecular weight of 456.40 , a formula of C23H20O10 , and a SMILES representation ofO=C1CC@@H=O)C=CC=C2OC(C)=O)OC3=CC(OC(C)=O)=CC(OC(C)=O)=C13 . Relevant Papers The relevant papers for 2’,5,6’,7-Tetraacetoxyflavanone include a study on Scutellariae Radix . Further details about these papers are not provided in the search results.
科学的研究の応用
Allelopathic Applications
- Isoflavanones, similar to 2',5,6',7-Tetraacetoxyflavanone, have been found in the root exudate of the legume Desmodium uncinatum. These compounds, including uncinanone B and C, have shown potential allelopathic effects, such as inducing seed germination and inhibiting radical growth in certain parasitic weeds like Striga hermonthica (Tsanuo et al., 2003).
Antimicrobial Activity
- Flavanones, including those structurally related to this compound, have demonstrated antimicrobial activities. For instance, isosakuranetin, a flavanone, exhibited moderate activity against Mycobacterium tuberculosis (Suksamrarn et al., 2004).
- A study on various flavanones isolated from Leguminosae showed that specific structural features, like dihydroxylation of the B ring, are important for anti-MRSA (methicillin-resistant Staphylococcus aureus) activity (Tsuchiya et al., 1997).
Antioxidant and Anti-Inflammatory Properties
- Research on flavanones from Calceolaria thyrsiflora revealed that certain flavanones have moderate inhibitory activity against methicillin-resistant strains of Staphylococcus aureus and also showed potential as anti-inflammatory agents, supporting traditional medicinal uses (Valdés et al., 2020).
Fluorescence and Spectral Properties
- The fluorescence properties of flavanone and its hydroxyl derivatives, including their interactions with different solvents and pH levels, have been studied, revealing unique fluorescence characteristics under specific conditions (Li et al., 2016).
Biological Activities in Traditional Medicine
- In a study on Erythrina livingstoniana, new flavanones were isolated, which showed antibacterial efficacy against various bacterial strains and also demonstrated free-radical scavenging potential (Bedane et al., 2015).
作用機序
Target of Action
The primary target of 2’,5,6’,7-Tetraacetoxyflavanone is gram-positive bacteria . This compound shows significant antibacterial activity against these bacteria, making it a potential candidate for the treatment of infections caused by gram-positive bacteria .
Pharmacokinetics
It is known to be soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone This suggests that it may have good bioavailability
Result of Action
The result of the action of 2’,5,6’,7-Tetraacetoxyflavanone is the inhibition of the growth of gram-positive bacteria . This leads to a decrease in the number of bacteria, potentially aiding in the resolution of bacterial infections.
生化学分析
Biochemical Properties
2’,5,6’,7-Tetraacetoxyflavanone interacts with various biomolecules in biochemical reactions. It shows significant antibacterial activity, indicating its interaction with bacterial enzymes and proteins
Cellular Effects
The cellular effects of 2’,5,6’,7-Tetraacetoxyflavanone are primarily related to its antibacterial activity. It influences cell function by inhibiting the growth of gram-positive bacteria . The impact on cell signaling pathways, gene expression, and cellular metabolism is currently under study.
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
| { "Design of the Synthesis Pathway": "The synthesis of 2',5,6',7-Tetraacetoxyflavanone can be achieved through a multi-step reaction pathway involving the conversion of a flavanone precursor to the desired product.", "Starting Materials": [ "4'-Hydroxyacetophenone", "Acetic anhydride", "Sodium acetate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Benzene", "Ethanol", "Sodium borohydride", "Acetic acid", "Chloroacetyl chloride" ], "Reaction": [ "Step 1: Acetylation of 4'-Hydroxyacetophenone with acetic anhydride and sodium acetate in methanol to form 4'-Acetoxyacetophenone.", "Step 2: Claisen-Schmidt condensation of 4'-Acetoxyacetophenone with benzaldehyde in ethanol in the presence of sodium hydroxide to form chalcone.", "Step 3: Reduction of chalcone with sodium borohydride in ethanol to form 2',4'-Dihydroxychalcone.", "Step 4: Acetylation of 2',4'-Dihydroxychalcone with acetic anhydride and pyridine to form 2',4'-Diacetoxychalcone.", "Step 5: Cyclization of 2',4'-Diacetoxychalcone with hydrochloric acid in benzene to form 2',5,6'-Triacetoxyflavanone.", "Step 6: Chlorination of 2',5,6'-Triacetoxyflavanone with chloroacetyl chloride in acetic acid to form 2',5,6',7-Tetraacetoxyflavanone." ] } | |
CAS番号 |
80604-17-7 |
分子式 |
C23H20O10 |
分子量 |
456.4 g/mol |
IUPAC名 |
[3-acetyloxy-2-[(2S)-5,7-diacetyloxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl] acetate |
InChI |
InChI=1S/C23H20O10/c1-11(24)29-15-8-19(32-14(4)27)22-16(28)10-21(33-20(22)9-15)23-17(30-12(2)25)6-5-7-18(23)31-13(3)26/h5-9,21H,10H2,1-4H3/t21-/m0/s1 |
InChIキー |
QAJSRSKXTOZULY-NRFANRHFSA-N |
異性体SMILES |
CC(=O)OC1=C(C(=CC=C1)OC(=O)C)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OC1=C(C(=CC=C1)OC(=O)C)C2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OC1=C(C(=CC=C1)OC(=O)C)C2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




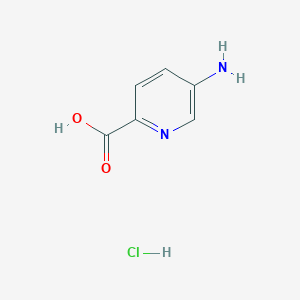


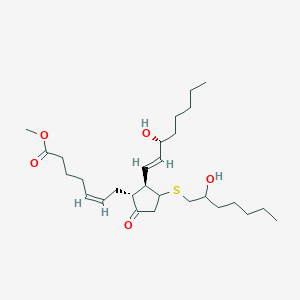
![5,6,7,8-Tetrahydro-8alpha-(3,4,5-trimethoxyphenyl)-5beta,7beta-(epoxymethano)naphtho[2,3-d]-1,3-dioxole-6beta-methanol](/img/structure/B3029784.png)
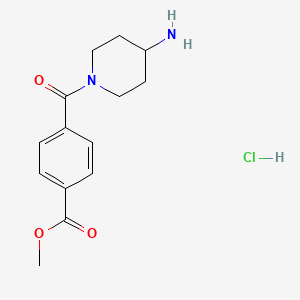
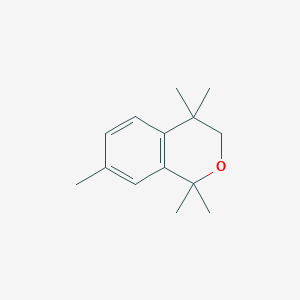
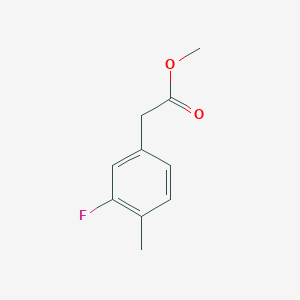
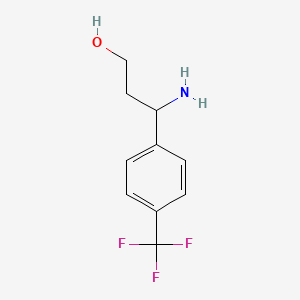


![2-Methyloxazolo[4,5-c]pyridine](/img/structure/B3029799.png)
